molecular formula C22H19NO2S B5008930 7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione CAS No. 5804-28-4

7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B5008930
CAS No.: 5804-28-4
M. Wt: 361.5 g/mol
InChI Key: OUAGFBJNDYEIMS-UHFFFAOYSA-N
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Description

This compound belongs to the indenoquinoline-dione family, synthesized via a one-pot multicomponent reaction using aromatic aldehydes (e.g., 2-thienylcarboxaldehyde), indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate. The reaction employs a heterogeneous Cu/zeolite-Y catalyst, which provides Brønsted and Lewis acid sites to enhance selectivity and reduce reaction time (15–30 minutes) while achieving yields of 82–96% . The catalyst’s recyclability (up to five cycles with minimal yield loss) and avoidance of column chromatography make this method industrially scalable . Structural characterization includes FT-IR, NMR, and GC-MS, confirming the fused tetracyclic core with a 2-thienyl substituent at position 10 .

Properties

IUPAC Name

7,7-dimethyl-10-thiophen-2-yl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-22(2)10-14-17(15(24)11-22)18(16-8-5-9-26-16)19-20(23-14)12-6-3-4-7-13(12)21(19)25/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGFBJNDYEIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CS5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386707
Record name AC1MFCXD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5804-28-4
Record name AC1MFCXD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,7-Dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a synthetic compound belonging to the indenoquinoline family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H17NO2S\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

1. Anticancer Activity

Recent studies have indicated that derivatives of indenoquinolines exhibit significant anticancer properties. For example:

  • Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A study evaluated the effects of this compound on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through various in vitro assays:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
  • Research Findings : In a controlled experimental setup involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, treatment with the compound resulted in a 50% reduction in cytokine release at concentrations of 10 µM .

3. Neuroprotective Effects

Neuroprotective properties have also been explored:

  • Model Studies : In models of neurodegeneration induced by oxidative stress (using hydrogen peroxide), the compound demonstrated protective effects on neuronal cells by reducing oxidative damage markers.
  • Mechanism Insights : It was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the thienyl group appears to enhance the anti-inflammatory activity compared to other derivatives lacking this moiety.
  • Modification Studies : Variations in the dimethyl groups on the quinoline ring have shown varying degrees of potency against cancer cell lines, suggesting that small structural changes can significantly influence biological outcomes .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayConcentration (µM)Effect
AnticancerMCF-7 Cell Line5 - 15Dose-dependent decrease in viability
Anti-inflammatoryRAW 264.7 Macrophages1050% reduction in TNF-alpha and IL-6
NeuroprotectiveNeuronal Cells (Oxidative Stress)N/AEnhanced SOD & Catalase expression

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that derivatives of indenoquinoline compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens.

  • Case Study : In vitro tests showed that 7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of this compound.

  • Case Study : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases like Alzheimer’s. The proposed mechanism involves modulation of oxidative stress pathways .

Organic Synthesis Applications

The compound's unique structure makes it valuable in organic synthesis.

Building Block for Complex Molecules

Due to its versatile reactivity, it can serve as a building block for synthesizing more complex organic molecules.

Synthesis of Heterocyclic Compounds

The presence of sulfur and nitrogen in its structure allows for the formation of various heterocycles through cyclization reactions.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces neuroinflammation and improves cognitive function
Organic SynthesisServes as a building block for complex organic moleculesN/A

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, NO₂) correlate with higher cytotoxicity due to enhanced DNA intercalation, as shown in molecular docking studies .
  • Thienyl groups may improve binding to hydrophobic pockets in biomolecules, though this requires experimental validation.
  • Fluorophenyl derivatives exhibit unique crystal packing via C–H···O hydrogen bonds, influencing solubility and stability .

Catalytic Systems and Reaction Efficiency

The Cu/zeolite-Y catalyst outperforms other systems in terms of yield and recyclability:

Catalyst Reaction Time Yield (%) Recyclability Key Advantage
Cu/zeolite-Y 15–30 min 82–96 5 cycles (<5% yield drop) Dual acid sites (Brønsted/Lewis) enable rapid cyclization
Proline 6–8 hours 73–80 Not recyclable Eco-friendly but lower efficiency
Ionic liquid ([bmimBF₄]) 12 hours 85 Single-use Solvent and catalyst in one, but costly

Notable Findings:

  • Cu/zeolite-Y’s Brønsted acid sites protonate carbonyl groups, accelerating imine formation, while Lewis acid sites facilitate cyclocondensation .
  • Proline-based synthesis, though greener, requires longer reaction times and lacks scalability .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing 7,7-dimethyl-10-(2-thienyl)-indenoquinoline dione?

  • Methodology : A multi-component reaction (MCR) involving indan-1,3-dione, dimedone, p-toluidine, and 2-thienylaldehyde is catalyzed by CuO/zeolite-Y under ethanol reflux. This heterogeneous catalyst reduces reaction time to 2–4 hours, achieving yields >85%. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation requires FT-IR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and GC-MS .

Q. How is the catalyst (CuO/zeolite-Y) characterized, and what role does it play in synthesis?

  • Catalyst Characterization : CuO/zeolite-Y is synthesized via hydrothermal and wet impregnation methods. Key characterization techniques include:

  • FT-IR and pyridine FT-IR : Identify Brønsted/Lewis acid sites.
  • XRD/SEM/TEM : Confirm crystalline structure and surface morphology.
  • BET analysis : Measure surface area (~320 m2^2/g).
    • Catalytic Role : The dual acid sites facilitate proton transfer and carbonyl activation, accelerating cyclocondensation. The catalyst can be recycled 5 times with <5% yield loss .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • 1H^1 \text{H} NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • 13C^{13} \text{C} NMR : Confirms carbonyl carbons (δ 190–200 ppm) and fused ring systems.
  • GC-MS : Validates molecular ion peaks (e.g., m/z 393 [M+^+]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Experimental Design : Use a factorial design to test variables:

VariableRange TestedOptimal Value
Catalyst loading5–20 mg15 mg
Temperature70–100°C80°C
SolventEthanol, DMF, H2_2OEthanol
  • Analysis : Response surface methodology (RSM) identifies ethanol reflux (80°C) and 15 mg catalyst as optimal, achieving 92% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

Dose-Response Assays : Test compound in vitro against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.

SAR Analysis : Compare analogs (e.g., aryl vs. thienyl substituents) to isolate structural determinants of activity.

Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II).

  • Validation : Reproduce assays in triplicate with positive controls (e.g., doxorubicin) to minimize false positives .

Q. How does the thienyl substituent influence electronic and steric properties?

  • Computational Analysis :

  • DFT Calculations : Compare HOMO-LUMO gaps of thienyl vs. phenyl analogs. Thienyl’s electron-rich nature lowers LUMO energy, enhancing electrophilic reactivity.
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) to evaluate steric compatibility.
    • Experimental Correlation : UV-Vis spectroscopy shows redshift in λmax_{\text{max}} for thienyl derivatives, supporting enhanced conjugation .

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